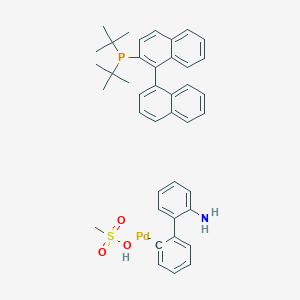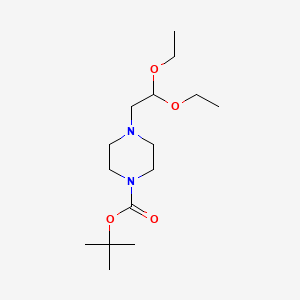![molecular formula C48H28Fe6N6O32 B6309725 Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 CAS No. 1257379-88-6](/img/structure/B6309725.png)
Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], also known as CONEKTIC™ F250, is a water-stable porous metal-organic framework (MOF) used for the absorption of hydrogen and methane . It has a linear formula of C48H20N6O32Fe3 .
Synthesis Analysis
The synthesis of this MOF is a challenge due to the instability of coordination bonds, which are typically less stable than covalently bonded materials . To overcome this, an approach based on kinetic and thermodynamic control of MOF crystallization has been used to synthesize Fe-MOF single crystals with pre-synthesized metal building blocks .Physical And Chemical Properties Analysis
Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 is a dark red-brown powder . It is insoluble in water . It has a high total H2 volumetric uptake of 60g L-1 at 40 bar and 77 K and high total CH4 uptakes of 200V STP/V at 35 bar and 298 K .Wissenschaftliche Forschungsanwendungen
Energy Storage
Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)]: is a promising material for energy storage, particularly in the context of hydrogen and methane absorption . Its high gas uptake capabilities make it an excellent candidate for hydrogen storage systems , which are crucial for the development of clean energy technologies. The material’s ability to operate at high pressures and its high crystal density contribute to its superior performance in storing gases like hydrogen, which can be used as a clean fuel for various applications, including fuel cells and hydrogen-powered vehicles.
Gas Purification
The porous structure of PCN-250(Fe) allows for efficient gas adsorption, making it suitable for gas purification processes . It can selectively absorb contaminants from natural gas streams, improving the purity of the gas for use in power systems. This characteristic is particularly valuable in industries where high-purity gases are required, and impurities can significantly impact the quality and safety of the end product.
Environmental Research
In environmental research, PCN-250(Fe) 's ability to absorb gases like methane is of significant interest. Methane is a potent greenhouse gas, and the material’s capacity to capture and store it can be leveraged in developing strategies to mitigate methane emissions. This application is crucial in the fight against climate change, as reducing atmospheric methane levels is a key component of global environmental efforts.
Medical Research
While the direct applications of PCN-250(Fe) in medical research are not extensively documented, the principles of its gas adsorption could be applied to the development of medical devices . For instance, devices that require the storage and release of medical gases could benefit from the material’s high gas uptake and release capabilities. Additionally, its potential for customization could lead to tailored solutions for specific medical applications.
Industrial Research
PCN-250(Fe): has significant implications for industrial research, especially in the context of natural gas storage . Its stability and scalability make it an attractive option for industries that rely on the storage and transportation of natural gas. The material’s robustness and resistance to moisture also mean that it can withstand the harsh conditions often encountered in industrial settings.
Chemical Synthesis
The synthesis of PCN-250(Fe) involves kinetic and thermodynamic control of MOF crystallization, which is a valuable technique in chemical synthesis . This approach can be applied to the creation of other complex chemical structures, potentially leading to the development of new materials with specific properties for use in various chemical industries, such as catalysis, pharmaceuticals, and advanced material manufacturing.
Wirkmechanismus
Target of Action
The primary target of Iron Azobenzene Tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250, also known as PCN-250, is the absorption of hydrogen and methane gases . This compound is a type of Metal-Organic Framework (MOF) that has a highly crystalline porous structure, which allows it to have a large surface area and excellent adsorption properties .
Mode of Action
PCN-250 interacts with its targets (hydrogen and methane gases) through adsorption . The high methane uptake of PCN-250 is mainly due to the structure of this MOF .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in the context of PCN-250, we can discuss its adsorption and desorption properties . PCN-250 exhibits a high volumetric gas uptake . It can achieve a volumetric uptake of 60g L-1 at 40 bar and 77 K . This high uptake is due to the MOF’s high crystal density .
Result of Action
The result of PCN-250’s action is the efficient storage of hydrogen and methane gases. This makes it potentially useful in applications such as gas storage and separation .
Action Environment
The action of PCN-250 is influenced by environmental factors such as pressure and temperature . For example, PCN-250 has the potential to be an excellent absorbent for methane storage if a pressure range between 1-35 bar is used, with the highest methane loading at 35 bar . Additionally, PCN-250 is stable in water and aqueous solutions , indicating good environmental stability.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H10N2O8.6Fe.6H2O.2O/c3*19-13(20)7-1-8(14(21)22)4-11(3-7)17-18-12-5-9(15(23)24)2-10(6-12)16(25)26;;;;;;;;;;;;;;/h3*1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;;;;6*1H2;;/q;;;6*+3;;;;;;;2*-2/p-14 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZDMSYJOFYCHU-UHFFFAOYSA-A |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.[OH-].[OH-].[O-2].[O-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28Fe6N6O32 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1535.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-Dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)



![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)
![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)


![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)

